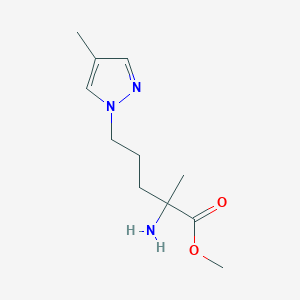
1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H12N2O2S·HCl and a molecular weight of 248.73 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with sulfonamide under specific conditions. Common synthetic routes include:
Reduction or Oxidation Followed by Cyclization: This method involves the reduction or oxidation of precursors followed by cyclization to form the tetrahydroquinoline core.
Acid-Catalyzed Ring Closures or Rearrangements: Acid catalysts are used to promote ring closure or rearrangement reactions to form the desired compound.
Metal-Promoted Processes: Metal catalysts are employed to facilitate the formation of the tetrahydroquinoline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinoline-5-sulfonamide hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but differs in functional groups and biological activities.
Quinoline Derivatives: Have a similar quinoline core but differ in the degree of saturation and functional groups.
The uniqueness of this compound lies in its specific sulfonamide group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H13ClN2O2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoline-5-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8;/h1,4-5,11H,2-3,6H2,(H2,10,12,13);1H |
Clé InChI |
QWGXIOKRCBHETH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC=C2S(=O)(=O)N)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


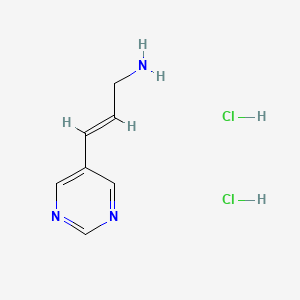
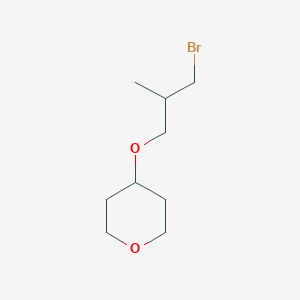
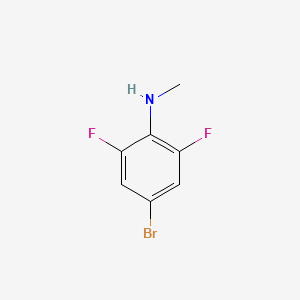
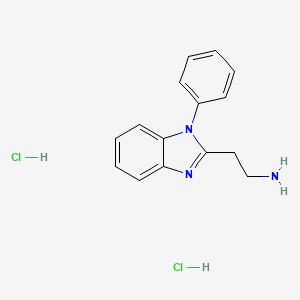
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
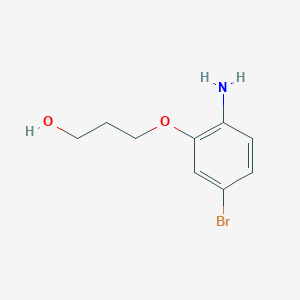
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
